molecular formula C18H30O5 B14402718 Diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate CAS No. 88039-65-0

Diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate

Cat. No.: B14402718
CAS No.: 88039-65-0
M. Wt: 326.4 g/mol
InChI Key: OUOSNOFUVXVQHO-UHFFFAOYSA-N
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Description

Diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate typically involves multi-step organic reactions. One common method includes the esterification of a suitable diacid precursor with ethanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as sulfuric acid or toluenesulfonic acid is common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active intermediates, which can then participate in further biochemical reactions. The pathways involved may include enzymatic catalysis and metabolic transformations.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity.

    Ethyl acetoacetate: Another ester with a keto group, used in similar synthetic applications.

    Diethyl oxalate: A related ester with two ester groups.

Uniqueness

Diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate is unique due to its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its structure provides a versatile platform for the synthesis of more complex molecules, making it valuable in both research and industrial contexts.

Properties

CAS No.

88039-65-0

Molecular Formula

C18H30O5

Molecular Weight

326.4 g/mol

IUPAC Name

diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate

InChI

InChI=1S/C18H30O5/c1-6-9-10-11-12-15(13(4)17(20)22-7-2)16(14(5)19)18(21)23-8-3/h15-16H,4,6-12H2,1-3,5H3

InChI Key

OUOSNOFUVXVQHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(C(=O)C)C(=O)OCC)C(=C)C(=O)OCC

Origin of Product

United States

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